THZ1-R

Vue d'ensemble

Description

THZ1-R est un composé chimique connu pour son rôle d'analogue non réactif de la cystéine de THZ1. Il présente une activité diminuée pour l'inhibition de la kinase dépendante des cyclines 7 (CDK7) par rapport à THZ1. This compound se lie à CDK7 avec une constante de dissociation (Kd) de 142 nanomolaires . Ce composé est principalement utilisé dans la recherche scientifique pour étudier l'inhibition de CDK7 et ses effets sur les processus cellulaires.

Applications De Recherche Scientifique

Cancer Therapy

THZ1-R has been evaluated in various cancer models to understand its role in transcriptional regulation and its therapeutic potential.

- Cholangiocarcinoma (CCA) : Studies show that while THZ1 effectively inhibits cell growth in CCA cell lines with IC50 values below 500 nM, this compound demonstrates significantly higher IC50 values (5365 nM), indicating a lack of efficacy in this context. This suggests that CDK7 inhibition is crucial for the observed antitumor effects of THZ1 .

- T-cell Acute Lymphoblastic Leukemia (T-ALL) : In T-ALL models, THZ1 displayed potent activity against sensitive cell lines. In contrast, this compound's reduced activity allows researchers to investigate the dependency of T-ALL on CDK7-mediated transcriptional regulation without the confounding effects of direct inhibition .

Transcription Regulation Studies

This compound serves as a valuable tool for studying transcription regulation mechanisms in various cellular contexts:

- RNA Polymerase II Activity : Research indicates that this compound can help elucidate the role of CDK7 in RNA polymerase II phosphorylation and transcriptional activation. By comparing the effects of THZ1 and this compound on gene expression profiles, researchers can identify specific transcriptional pathways regulated by CDK7 .

- Super-enhancer Dynamics : In pancreatic ductal adenocarcinoma (PDAC) models, THZ1 has been shown to suppress super-enhancer activity related to KRAS mutations. Utilizing this compound enables the investigation of how CDK7 inhibition affects super-enhancer dynamics without directly inhibiting CDK7 itself .

Data Tables

| Application Area | Compound | IC50 Values (nM) | Observations |

|---|---|---|---|

| Cholangiocarcinoma | THZ1 | <500 | Significant growth inhibition |

| This compound | 5365 | Lack of efficacy | |

| T-cell Acute Lymphoblastic Leukemia | THZ1 | <200 | Potent activity against sensitive cell lines |

| This compound | Not specified | Used to study CDK7 dependency | |

| Transcription Regulation | THZ1 | Varies | Inhibits RNA Polymerase II activity |

| This compound | Varies | Helps delineate CDK7's role without direct inhibition |

Case Study 1: Cholangiocarcinoma

In a study evaluating the effects of CDK7 inhibitors on CCA cells, researchers found that treatment with THZ1 led to significant apoptosis and reduced cell viability. In contrast, when treated with this compound, there was minimal impact on cell growth, highlighting the necessity of CDK7 inhibition for therapeutic efficacy .

Case Study 2: T-ALL Sensitivity

A comprehensive analysis was conducted on various T-ALL cell lines treated with both THZ1 and this compound. The results indicated that while THZ1 effectively downregulated oncogenic transcription factors, this compound did not exhibit similar effects. This study emphasized the importance of CDK7 as a therapeutic target in T-ALL and demonstrated how this compound can be utilized to investigate alternative pathways .

Mécanisme D'action

- Elevated CDK7 expression levels have been observed across various malignancies, including breast cancer, and are associated with adverse clinical outcomes .

- THZ1-R binds to CDK7 with a Kd of 142 nM. Unlike its parent compound THZ1, this compound is a non-cysteine reactive analog, which results in diminished CDK7 inhibition .

- CDK7 is a key regulator of the cell cycle, phosphorylating RNA polymerase II (Pol II) during transcription initiation. By inhibiting CDK7, this compound disrupts Pol II phosphorylation, leading to transcriptional arrest and reduced gene expression .

Target of Action

Mode of Action

Biochemical Pathways

Analyse Biochimique

Biochemical Properties

THZ1-R plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to CDK7 with a dissociation constant (Kd) of 142 nM . The interaction between this compound and CDK7 is significant because CDK7 is involved in the regulation of transcription and cell cycle progression. By inhibiting CDK7, this compound can potentially disrupt these processes, leading to anti-cancer effects. Additionally, this compound has been shown to interact with other CDKs, such as CDK12 and CDK13, which are also involved in transcriptional regulation .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the proliferation of neuroblastoma and lung cancer cells by targeting CDKs involved in transcription . This inhibition leads to a decrease in the expression of genes essential for cell cycle progression and survival, ultimately resulting in cell death. Furthermore, this compound can induce cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds covalently to cysteine residues in the ATP-binding sites of CDKs, such as CDK7, CDK12, and CDK13 . This covalent binding leads to the inhibition of CDK activity, which in turn disrupts transcriptional regulation and cell cycle progression. Additionally, this compound has been shown to induce changes in the phosphorylation status of RNA polymerase II, further affecting gene expression . These molecular interactions highlight the compound’s potential to target transcriptional dysregulation in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory activity over extended periods, although its potency may decrease due to degradation . Long-term exposure to this compound can lead to sustained inhibition of CDK activity and prolonged effects on gene expression and cell cycle regulation. The stability of this compound in different experimental conditions and its degradation products need to be further investigated to fully understand its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit CDK activity and induce anti-cancer effects without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, such as off-target interactions and disruption of normal cellular processes. Studies have shown that the therapeutic window for this compound is relatively narrow, and careful dosage optimization is required to achieve the desired anti-cancer effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound is metabolized primarily through enzymatic reactions involving cytochrome P450 enzymes . These metabolic pathways can affect the bioavailability and efficacy of this compound, as well as its potential for drug-drug interactions. Additionally, this compound may influence metabolic flux and metabolite levels in cells, further affecting cellular function and viability.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity . This compound can accumulate in specific cellular compartments, where it exerts its inhibitory effects on CDKs and other targets. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it interacts with CDKs involved in transcriptional regulation. The subcellular localization of this compound can influence its potency and selectivity, as well as its potential for off-target interactions and toxicity.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de THZ1-R implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure principale suivie de modifications de groupes fonctionnels pour obtenir le composé souhaité. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de conditions spécifiques de température et de pression pour faciliter les réactions.

Méthodes de production industrielle

La production industrielle de this compound suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement élevé et la pureté du produit final. L'utilisation de techniques de purification avancées telles que la chromatographie et la cristallisation est courante pour obtenir la qualité souhaitée de this compound.

Analyse Des Réactions Chimiques

Types de réactions

THZ1-R subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels dans this compound.

Substitution : this compound peut subir des réactions de substitution où des atomes ou des groupes spécifiques sont remplacés par d'autres atomes ou groupes.

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Différents nucléophiles ou électrophiles peuvent être utilisés en fonction de la substitution souhaitée.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites de this compound.

Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier l'inhibition de CDK7 et ses effets sur les réactions chimiques.

Biologie : Employé dans des études cellulaires pour comprendre le rôle de CDK7 dans la régulation du cycle cellulaire et la transcription.

Médecine : Investigué pour ses applications thérapeutiques potentielles dans le traitement du cancer en ciblant les voies dépendantes de CDK7.

Industrie : Utilisé dans le développement de nouveaux inhibiteurs chimiques et médicaments ciblant CDK7.

Mécanisme d'action

This compound exerce ses effets en se liant à CDK7, un régulateur clé du cycle cellulaire et de la transcription. En inhibant CDK7, this compound perturbe la phosphorylation de l'ARN polymérase II, conduisant à la suppression de la transcription des gènes. Cette inhibition affecte divers processus cellulaires, notamment la progression du cycle cellulaire et l'apoptose .

Comparaison Avec Des Composés Similaires

THZ1-R est comparé à d'autres composés similaires tels que THZ1, E9 et d'autres inhibiteurs de CDK. Le caractère unique de this compound réside dans sa nature non réactive de la cystéine et son affinité de liaison spécifique à CDK7. Les composés similaires comprennent :

THZ1 : Un inhibiteur covalent de CDK7 avec une activité plus élevée que this compound.

Autres inhibiteurs de CDK : Divers autres inhibiteurs ciblant différentes kinases dépendantes des cyclines avec des degrés de spécificité et d'activité variables.

Les propriétés distinctes de this compound en font un outil précieux dans la recherche pour comprendre l'inhibition de CDK7 et ses implications dans divers contextes biologiques et médicaux.

Activité Biologique

THZ1-R is a derivative of the covalent CDK7 inhibitor THZ1, designed to explore its biological activity, particularly in cancer treatment. This article reviews the mechanisms of action, efficacy, and potential therapeutic applications of this compound, drawing from diverse research studies.

This compound functions primarily by inhibiting CDK7, a cyclin-dependent kinase that plays a crucial role in transcription regulation. Unlike THZ1, which irreversibly inhibits CDK7 and affects RNA polymerase II (RNAPII) phosphorylation, this compound exhibits significantly reduced inhibitory effects on CDK7. Research indicates that this compound does not significantly impact RNAPII CTD phosphorylation at Ser5 and Ser2, which are critical for transcriptional activation and elongation .

In Vitro Studies

- Cell Line Sensitivity : In studies involving various cancer cell lines, this compound displayed limited cytotoxicity compared to its parent compound. For instance, Jurkat cells treated with THZ1 showed significant apoptosis induction, while this compound did not demonstrate the same level of efficacy .

- Transcriptional Effects : While THZ1 effectively downregulated key oncogenes such as c-MYC and MCL-1 in multiple myeloma cells, this compound's impact on these genes was minimal. This suggests that the biological activity of this compound may be insufficient for therapeutic applications where transcriptional repression is vital .

- Cell Cycle Impact : Both compounds were evaluated for their effects on cell cycle progression. THZ1 induced G2-M arrest in various cancer cell lines, whereas this compound showed negligible effects on cell cycle dynamics .

In Vivo Studies

In xenograft models of multiple myeloma, THZ1 demonstrated significant anti-tumor activity with minimal toxicity. However, the efficacy of this compound in vivo remains underexplored due to its reduced potency in vitro .

Comparative Data Table

The following table summarizes key findings from studies comparing THZ1 and this compound:

| Compound | IC50 (nM) | Apoptosis Induction | Cell Cycle Arrest | Key Gene Downregulation |

|---|---|---|---|---|

| THZ1 | <300 | High | G2-M Arrest | c-MYC, MCL-1 |

| This compound | >1000 | Low | Minimal | None |

Multiple Myeloma

A pivotal study focused on the effects of THZ1 in multiple myeloma models demonstrated that it markedly reduced cell proliferation through transcriptional downregulation of MCL-1 and c-MYC. In contrast, similar studies involving this compound indicated a lack of significant anti-myeloma activity due to its inability to effectively inhibit CDK7 and downregulate these critical oncogenes .

Propriétés

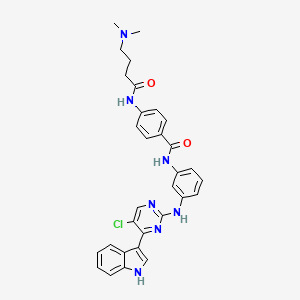

IUPAC Name |

N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[4-(dimethylamino)butanoylamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30ClN7O2/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27/h3-5,7-10,12-15,17-19,33H,6,11,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUERFPPIPKZNKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30ClN7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism behind THZ1 resistance observed in the THZ1-R neuroblastoma cell line?

A1: The research indicates that the main driver of THZ1 resistance in the this compound cell line is not related to alterations in CDK7 itself or compensatory pathways. Instead, resistance is primarily attributed to a significant upregulation of the ATP-Binding Cassette sub-family member B1 (ABCB1, also known as MDR1) transporter. [] This transporter actively effluxes THZ1 from the cells, reducing its intracellular concentration and diminishing its inhibitory effect on CDK7/12. This conclusion is supported by the observation that ABCB1 inhibitors like tariquidar can restore THZ1 sensitivity in this compound cells. []

Q2: What strategies have been explored to circumvent THZ1 resistance mediated by ABCB1 overexpression?

A2: The research highlights two main strategies to address ABCB1-mediated THZ1 resistance:

- Development of alternative CDK inhibitors: The study identifies a covalent CDK9/12 inhibitor, SBI-E-9, which effectively inhibits MYCN expression and activity in ABCB1-overexpressing neuroblastoma cells, suggesting it is not a substrate for ABCB1-mediated efflux. []

- Identification of second-generation CDK7 inhibitors: Researchers have identified new covalent CDK7 inhibitors with improved selectivity for CDK7 over CDK12. These inhibitors show enhanced differential selectivity in MYCN-amplified versus MYCN non-amplified neuroblastoma cells, potentially offering a therapeutic advantage. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.